molecular formula C10H12N4O B13382382 7-tert-butyl-4(3H)-pteridinone

7-tert-butyl-4(3H)-pteridinone

Cat. No.: B13382382
M. Wt: 204.23 g/mol
InChI Key: GLQJGHVNHIFLTD-UHFFFAOYSA-N
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Description

7-tert-butyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The tert-butyl group attached to the pteridinone core enhances its stability and lipophilicity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-4(3H)-pteridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pteridinone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-tert-butyl-4(3H)-pteridinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-tert-butyl-4(3H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-butyl-4(3H)-pteridinone is unique due to its specific pteridine core structure combined with the tert-butyl group, which enhances its stability and lipophilicity. This combination makes it particularly valuable for research in various scientific fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

7-tert-butyl-3H-pteridin-4-one

InChI

InChI=1S/C10H12N4O/c1-10(2,3)6-4-11-7-8(14-6)12-5-13-9(7)15/h4-5H,1-3H3,(H,12,13,14,15)

InChI Key

GLQJGHVNHIFLTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C2C(=O)NC=NC2=N1

Origin of Product

United States

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